5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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Overview
Description
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of fluorine and iodine atoms at the 5th and 6th positions, respectively, on the pyrrolo[2,3-b]pyridine ring, with an aldehyde group at the 4th position. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the fluorine atom: Fluorination can be performed using reagents like N-fluoropyridinium salts or other fluorinating agents.
Formylation: The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or other formylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine and iodine atoms can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways and mechanisms.
Agricultural Chemistry:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde depends on its specific application:
Kinase Inhibition: In medicinal chemistry, it may act as an inhibitor of kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Nematicidal Activity: In agricultural chemistry, it may exert its effects by interacting with specific amino acids in nematode proteins, leading to disruption of cellular functions and parasite death.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, as well as the presence of the aldehyde group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIKRYDWORORPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C=O)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679131 |
Source
|
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-98-3 |
Source
|
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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